
2-(2,4-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, commonly known as DMNA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. DMNA is a member of the acetamide family of compounds that are widely used in the development of new drugs and pharmaceuticals.
作用机制
DMNA exerts its biological effects by inhibiting the activity of oxidative enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are implicated in the pathogenesis of various diseases. By inhibiting the activity of these enzymes, DMNA reduces the production of these mediators, thereby exerting its anti-inflammatory effects.
Biochemical and Physiological Effects:
DMNA has been shown to possess potent antioxidant and anti-inflammatory properties, which are responsible for its biological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). DMNA has also been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
实验室实验的优点和局限性
DMNA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of DMNA is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of DMNA is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on DMNA. One potential area of research is the development of new synthetic methods for DMNA that can improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of DMNA, which can help to identify new therapeutic targets for the treatment of various diseases. Finally, the potential applications of DMNA in the development of new drugs and pharmaceuticals should be further explored.
Conclusion:
In conclusion, DMNA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. It possesses potent antioxidant and anti-inflammatory properties and has been shown to be a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DMNA and to explore its potential applications in the development of new drugs and pharmaceuticals.
合成方法
DMNA is synthesized by the reaction of 2,4-dimethylphenol with 4-methyl-2-nitroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization to obtain pure DMNA. The chemical structure of DMNA is shown in Figure 1.
科学研究应用
DMNA has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular disorders.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-5-7-16(13(3)8-11)23-10-17(20)18-14-6-4-12(2)9-15(14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJUPWWBCPMKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6107478 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)
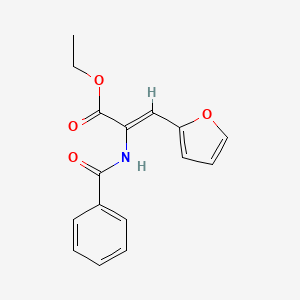
![4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5204378.png)
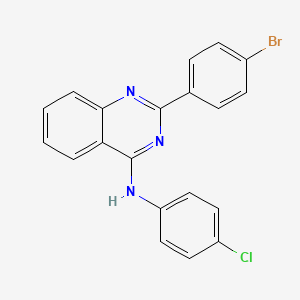
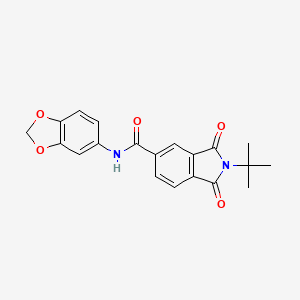
![N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5204399.png)
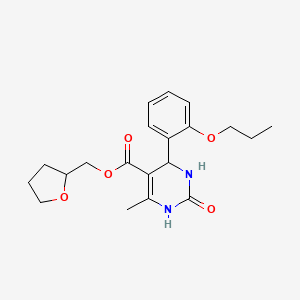
![1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)
![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)
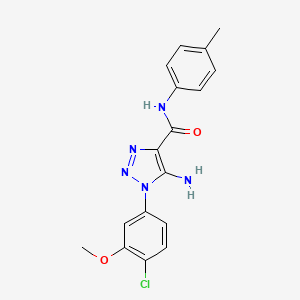
![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)
![3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5204445.png)
![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![benzyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5204461.png)